molecular formula C8H10BrCl2N B13553624 1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride

1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride

Cat. No.: B13553624
M. Wt: 270.98 g/mol
InChI Key: IJFBHZWKFMOYMS-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to an ethylamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a phenyl ring, followed by the introduction of an ethylamine group. The final step involves the formation of the hydrochloride salt to enhance solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-chloro-phenyl)-1-(4-ethoxyphenyl)ethane
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Uniqueness

1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethylamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H

InChI Key

IJFBHZWKFMOYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Cl)N.Cl

Origin of Product

United States

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